![molecular formula C19H19NO2 B5084582 1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5084582.png)
1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone
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Overview
Description
1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone is a synthetic compound that belongs to the class of indole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-kB pathway. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacterial pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could involve the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Synthesis Methods
1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone can be synthesized by a multistep process involving the reaction of indole-3-carboxaldehyde with 2-phenoxyethylamine in the presence of a catalyst such as acetic acid. The resulting intermediate is then subjected to a series of reactions involving the use of reagents such as methyl iodide and sodium hydride to yield the final product.
Scientific Research Applications
1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
1-[2-methyl-1-(2-phenoxyethyl)indol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-19(15(2)21)17-10-6-7-11-18(17)20(14)12-13-22-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRVQCHEELHSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone |
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